molecular formula C14H20ClN3O B2370776 1-(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanone O-methyloxime CAS No. 478049-93-3

1-(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanone O-methyloxime

Cat. No. B2370776
CAS RN: 478049-93-3
M. Wt: 281.78
InChI Key: RVSFEYWTDCUFBA-PEZBUJJGSA-N
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Description

1-(4-Chlorophenyl)-2-(4-methylpiperazino)-1-ethanone O-methyloxime, also known as CP-4-MeO-EOM, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of 1-(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanone, and is a white crystalline powder with a molecular weight of 263.23 g/mol and a melting point of 112-114°C. CP-4-MeO-EOM has been studied for its potential use in a variety of laboratory experiments, including those involving neuroscience and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Moskvina et al. (2015) reported the synthesis of related compounds, focusing on the formation of various heterocycles and isoflavones through condensation reactions. This process highlights the chemical versatility and potential applications of compounds related to 1-(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanone O-methyloxime in organic synthesis (Moskvina, Shilin, & Khilya, 2015).

Antimicrobial and Antitumor Properties

  • Wanjari (2020) explored the synthesis and antimicrobial activity of a compound using 4-chlorophenol as a starting material, demonstrating the potential of similar compounds in medicinal and drug research, particularly for their antibacterial and antifungal properties (Wanjari, 2020).

Crystal Structure Analysis

  • The crystal structure of a compound closely related to this compound was analyzed by Zheng, Cui, and Rao (2014), highlighting the importance of structural analysis in understanding the physical properties of such compounds (Zheng, Cui, & Rao, 2014).

Enzyme Inhibition

  • Rahman et al. (2008) studied human heme oxygenase-1 inhibitors, demonstrating how similar compounds interact with biological molecules, which is crucial for drug development and understanding enzyme inhibition mechanisms (Rahman, Vlahakis, Szarek, Nakatsu, & Jia, 2008).

Anti-Inflammatory Activity

  • Karande and Rathi (2017) synthesized derivatives of similar compounds and evaluated their anti-inflammatory activity, offering insights into potential therapeutic applications for inflammation-related conditions (Karande & Rathi, 2017).

Molecular Docking Studies

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-N-methoxy-2-(4-methylpiperazin-1-yl)ethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-17-7-9-18(10-8-17)11-14(16-19-2)12-3-5-13(15)6-4-12/h3-6H,7-11H2,1-2H3/b16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSFEYWTDCUFBA-PEZBUJJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=NOC)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C/C(=N/OC)/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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